molecular formula C17H20FN5O2 B2828336 1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1448130-27-5

1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2828336
CAS No.: 1448130-27-5
M. Wt: 345.378
InChI Key: XCJQDEJHNQORIR-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted with a 4-fluoro-3-methylphenyl group at position 1 and a methyl group at position 3. The triazole ring is connected via a carbonyl group to a piperidine-4-carboxamide moiety.

Properties

IUPAC Name

1-[1-(4-fluoro-3-methylphenyl)-5-methyltriazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-10-9-13(3-4-14(10)18)23-11(2)15(20-21-23)17(25)22-7-5-12(6-8-22)16(19)24/h3-4,9,12H,5-8H2,1-2H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJQDEJHNQORIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)N3CCC(CC3)C(=O)N)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) under mild conditions.

    Introduction of the Fluoro and Methyl Groups: The 4-fluoro-3-methylphenyl group can be introduced through a substitution reaction using appropriate fluorinated and methylated precursors.

    Coupling with Piperidine: The triazole intermediate is then coupled with piperidine-4-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used.

    Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluoro or methyl groups.

Scientific Research Applications

1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and subsequent biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole/Pyrazole Core

The triazole ring’s substitution pattern critically impacts physicochemical and biological properties. Key analogs include:

Compound Name / ID Core Structure R1 (Position 1) R2 (Position 5) Linked Group Key Features
Target Compound 1,2,3-Triazole 4-Fluoro-3-methylphenyl Methyl Piperidine-4-carboxamide Enhanced lipophilicity (fluorine), hydrogen bonding (carboxamide)
N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives () 1,2,3-Triazole 4-Methylphenyl Methyl Variable amines Lower polarity (no fluorine); tunable activity via amine substituents
1-(4-Ethylphenyl)-5-pyridin-4-yl-1H-triazole-4-carboxylic acid 4-fluorobenzylamide () 1,2,3-Triazole 4-Ethylphenyl Pyridin-4-yl 4-Fluorobenzylamide Aromatic stacking (pyridine), increased steric bulk
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide () Pyrazole 4-Fluorophenyl Amino Carboxamide Reduced ring stability (pyrazole vs. triazole); amino group enhances polarity

Key Observations :

  • Fluorine Substitution: The 4-fluoro-3-methylphenyl group in the target compound balances lipophilicity and electronic effects, unlike the non-fluorinated analogs in . Fluorine’s electronegativity may improve binding affinity in hydrophobic pockets .
  • Piperidine vs. Benzylamide Linkers : The piperidine-carboxamide in the target compound offers conformational flexibility and hydrogen-bonding capacity, contrasting with the rigid 4-fluorobenzylamide in .

Q & A

Q. What are the key steps in synthesizing 1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide, and how is the product characterized?

The synthesis typically involves multi-step reactions, including condensation of fluorophenyl precursors with triazole intermediates, followed by coupling to the piperidine-carboxamide moiety. Critical parameters include temperature control (e.g., maintaining 0–5°C during azide formation) and pH optimization to prevent side reactions. Characterization relies on HPLC for purity assessment (>98%) and NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm structural integrity, particularly the triazole ring and fluorophenyl substituents .

Q. Which analytical techniques are essential for verifying the structural identity of this compound?

  • NMR Spectroscopy : Identifies proton environments (e.g., fluorine coupling in the 4-fluoro-3-methylphenyl group) and confirms stereochemistry.
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., C₁₈H₁₉F₂N₅O₂) and detects isotopic patterns.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry of triazole substituents .

Q. How can researchers ensure the stability of this compound under experimental storage conditions?

Stability studies should assess degradation under varying temperatures (e.g., −20°C vs. 4°C), humidity, and light exposure. Accelerated stability testing (40°C/75% RH for 4 weeks) combined with HPLC-MS monitoring identifies degradation products, such as hydrolyzed carboxamide or triazole ring oxidation .

Advanced Research Questions

Q. What strategies optimize reaction yield in the synthesis of this compound when scaling up?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using DMF instead of THF improves solubility of the triazole intermediate .
  • Flow Chemistry : Enhances heat transfer and reduces side reactions in exothermic steps (e.g., cycloaddition reactions) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

  • Analog Synthesis : Modify substituents (e.g., replace 4-fluoro-3-methylphenyl with 4-chloro-2-fluorophenyl) to assess impact on target binding.
  • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs, guided by the compound’s piperidine-carboxamide scaffold .

Q. What methodologies resolve contradictions between in vitro and in vivo biological activity data?

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may enhance in vivo efficacy.
  • Pharmacokinetic Studies : Measure bioavailability and tissue distribution to explain discrepancies (e.g., poor blood-brain barrier penetration despite in vitro CNS activity) .

Q. How can researchers address inconsistent purity results from different analytical batches?

  • Orthogonal Methods : Combine HPLC (reverse-phase C18 column) with ion-exchange chromatography to detect polar impurities.
  • Forced Degradation Studies : Expose the compound to acidic/alkaline conditions to identify labile functional groups (e.g., carboxamide hydrolysis) .

Q. What computational tools predict the compound’s solubility and formulation compatibility?

  • COSMO-RS Simulations : Estimate solubility in aqueous buffers or lipid-based carriers.
  • Hansen Solubility Parameters : Guide excipient selection (e.g., PEG 400 vs. Tween 80) for nanoparticle formulations .

Q. How can metabolic stability be improved without compromising target affinity?

  • Isotere Replacement : Substitute metabolically labile groups (e.g., methyl triazole with trifluoromethyl) to reduce CYP450-mediated oxidation.
  • Prodrug Design : Introduce ester moieties on the piperidine ring to enhance permeability and slow hepatic clearance .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout Models : Confirm target dependency by deleting putative receptor genes in cell lines.
  • Thermal Shift Assays : Measure target protein stabilization upon compound binding to verify direct interaction .

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